molecular formula C36H36N2O11S2 B2751678 Diethyl 5-[[4-[4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]phenoxy]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 392251-38-6

Diethyl 5-[[4-[4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]phenoxy]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2751678
CAS RN: 392251-38-6
M. Wt: 736.81
InChI Key: VOXFHQYCHHJQHP-UHFFFAOYSA-N
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Description

The compound “Diethyl 5-[[4-[4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]phenoxy]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C29H34N2O9 and a molecular weight of 554.602 .


Synthesis Analysis

The synthesis of similar compounds, such as diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates, has been described in the literature . The process involves a multistep synthetic route, and the structures of the synthesized intermediates and final compounds were established by spectral and elemental analyses .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 4-methylthiophene-2-yl group, a phenoxy group, a benzoyl group, and an amino group . More detailed structural analysis would require additional information or computational modeling.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Chemical Synthesis and Aminolysis : The compound's utility in chemical synthesis is highlighted through studies like the aminolysis of S-(ethoxycarbonyl) O-ethyl dithiocarbonate, demonstrating complex reaction pathways leading to various organic products (Palominos et al., 1983). This research offers insights into the reactivity of related ethoxycarbonyl compounds under aminolysis conditions.

  • Antimicrobial and Antineoplastic Agents : The synthesis of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, which include structures similar to the target compound, has been explored for potential antineoplastic and antifilarial activities, indicating a broad application in the development of new therapeutic agents (Ram et al., 1992).

  • Antibacterial and Antifungal Activities : Research on the chemoselectivity of bisindole tetracarboxylate towards hydrazine hydrate for synthesizing compounds with antimicrobial activity showcases the compound's relevance in generating new antimicrobial agents (Gadaginamath & Shyadligeri, 2000).

  • Self-Assembly and Liquid-Crystalline Networks : The creation of supramolecular liquid-crystalline networks through the self-assembly of multifunctional hydrogen-bonding molecules, including those related to the target compound, underscores its significance in the development of new materials with potential applications in electronics and photonics (Kihara et al., 1996).

  • Luminescent Chelates : The study on luminescent chelates of europium (III) with compounds containing similar functional groups to the target compound highlights its potential application in creating advanced luminescent materials for sensing and imaging technologies (Latva et al., 1996).

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic applications, given the anti-inflammatory and analgesic activities observed in similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

diethyl 5-[[4-[4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]phenoxy]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O11S2/c1-7-45-33(41)25-19(5)27(35(43)47-9-3)50-31(25)37-29(39)21-11-15-23(16-12-21)49-24-17-13-22(14-18-24)30(40)38-32-26(34(42)46-8-2)20(6)28(51-32)36(44)48-10-4/h11-18H,7-10H2,1-6H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXFHQYCHHJQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C(=C(S4)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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